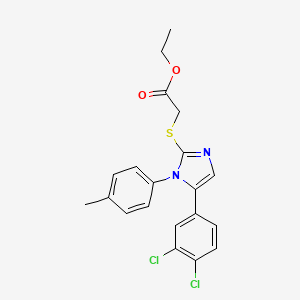
ethyl 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C20H18Cl2N2O2S and its molecular weight is 421.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 2-((5-(3,4-dichlorophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C17H18ClN3OS
- Molecular Weight : 345.86 g/mol
Structural Features
- The compound contains an imidazole ring, which is known for its biological significance.
- The presence of a dichlorophenyl group may enhance its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of imidazole have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .
Anticancer Properties
Research indicates that imidazole derivatives can inhibit cancer cell proliferation. A related study found that compounds with similar structural motifs exhibited cytotoxic effects on human cancer cell lines, such as colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values ranging from 6.2 μM to 43.4 μM . This suggests that this compound may possess similar anticancer properties.
The proposed mechanism for the biological activity of this class of compounds often involves:
- Inhibition of Enzyme Activity : Many imidazole derivatives inhibit enzymes critical for cellular processes in pathogens or cancer cells.
- Interference with DNA Synthesis : Some studies suggest that these compounds can disrupt DNA replication in rapidly dividing cells, such as those found in tumors .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Condensation Reactions : Utilizing thioacetic acid and imidazole derivatives.
- Nucleophilic Substitution : Employing dichlorophenyl derivatives to introduce the chlorinated aromatic system into the imidazole framework.
Summary Table of Synthesis Methods
| Method | Key Reagents | Yield (%) |
|---|---|---|
| Condensation Reaction | Thioacetic acid, Imidazole | 75 |
| Nucleophilic Substitution | Dichlorophenyl compound | 82 |
Study 1: Antimicrobial Efficacy
In a comparative study on the antimicrobial efficacy of various imidazole derivatives, this compound was tested against common pathogens. Results indicated a notable inhibition zone against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial activity .
Study 2: Anticancer Activity
A focused study evaluated the cytotoxic effects of this compound on several cancer cell lines. The findings revealed that it induced apoptosis in treated cells, with mechanisms involving the activation of caspases and disruption of mitochondrial membrane potential .
特性
IUPAC Name |
ethyl 2-[5-(3,4-dichlorophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N2O2S/c1-3-26-19(25)12-27-20-23-11-18(14-6-9-16(21)17(22)10-14)24(20)15-7-4-13(2)5-8-15/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGVTTKKOAELTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)C)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













